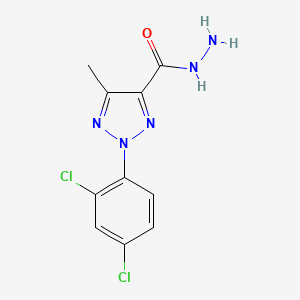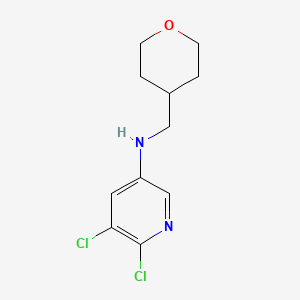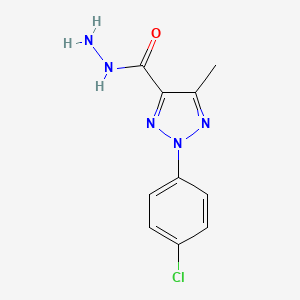
Methyl 6-chloro-2-(2-chloroethyl)pyrimidine-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 6-chloro-2-(2-chloroethyl)pyrimidine-4-carboxylate is a chemical compound with the molecular formula C8H8Cl2N2O2 and a molecular weight of 235.06 g/mol . This compound is a pyrimidine derivative, known for its unique blend of reactivity and stability, making it a valuable asset in various research and industrial applications .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-chloro-2-(2-chloroethyl)pyrimidine-4-carboxylate typically involves the reaction of 6-chloro-2-(2-chloroethyl)pyrimidine-4-carboxylic acid with methanol in the presence of a catalyst. The reaction conditions often include refluxing the mixture for several hours to ensure complete esterification.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale esterification processes, utilizing continuous flow reactors to enhance efficiency and yield. The use of high-purity starting materials and optimized reaction conditions are crucial for achieving high-quality products.
化学反応の分析
Types of Reactions: Methyl 6-chloro-2-(2-chloroethyl)pyrimidine-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles, often under basic conditions.
Oxidation Reactions: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling Reactions: Palladium catalysts and boron reagents are typically used in Suzuki-Miyaura coupling.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidine derivatives, while coupling reactions can produce complex biaryl compounds.
科学的研究の応用
Methyl 6-chloro-2-(2-chloroethyl)pyrimidine-4-carboxylate has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Methyl 6-chloro-2-(2-chloroethyl)pyrimidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .
類似化合物との比較
Methyl 2-chloro-6-methylpyrimidine-4-carboxylate: Similar in structure but with a methyl group instead of a 2-chloroethyl group.
Methyl 6-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate: Contains a methylsulfanyl group instead of a 2-chloroethyl group.
Uniqueness: Methyl 6-chloro-2-(2-chloroethyl)pyrimidine-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct reactivity and stability properties. This makes it particularly valuable in applications requiring precise chemical modifications and stability under various conditions .
特性
分子式 |
C8H8Cl2N2O2 |
|---|---|
分子量 |
235.06 g/mol |
IUPAC名 |
methyl 6-chloro-2-(2-chloroethyl)pyrimidine-4-carboxylate |
InChI |
InChI=1S/C8H8Cl2N2O2/c1-14-8(13)5-4-6(10)12-7(11-5)2-3-9/h4H,2-3H2,1H3 |
InChIキー |
LJTQIFXVXAVYEG-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=CC(=NC(=N1)CCCl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(6-Methoxybenzo[d]thiazol-2-yl)ethanamine](/img/structure/B11785892.png)
![4-Oxo-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-2-carboxylic acid](/img/structure/B11785895.png)


![7-Bromo-3-phenyl-3,4-dihydro-2H-pyrido[3,2-B][1,4]oxazine](/img/structure/B11785911.png)

![(1S,5S)-Benzyl 6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate hydrochloride](/img/structure/B11785915.png)



![2-(1-Amino-2-methylpropyl)pyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B11785942.png)


